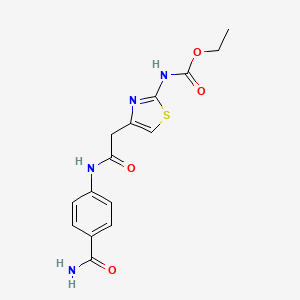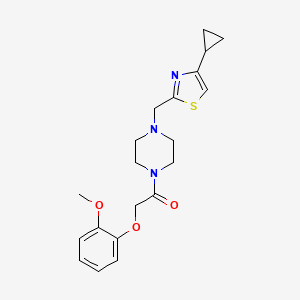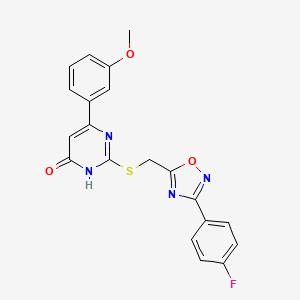![molecular formula C26H29ClN4O3 B2857146 N-(5-Chloro-2,4-dimethoxyphenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide CAS No. 1448057-33-7](/img/structure/B2857146.png)
N-(5-Chloro-2,4-dimethoxyphenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Chloro-2,4-dimethoxyphenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C26H29ClN4O3 and its molecular weight is 480.99. The purity is usually 95%.
BenchChem offers high-quality N-(5-Chloro-2,4-dimethoxyphenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Chloro-2,4-dimethoxyphenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Interaction and Receptor Binding
Compounds similar to the specified chemical have been studied for their molecular interaction with receptors, such as the CB1 cannabinoid receptor. For instance, research on a potent and selective antagonist for the CB1 receptor provided insights into molecular interactions, pharmacophore models, and the construction of three-dimensional quantitative structure-activity relationship models. These studies contribute to understanding receptor-ligand interactions, aiding in the development of receptor-targeted therapies (Shim et al., 2002).
Synthesis and Biological Activity
Research has also been conducted on the synthesis of novel compounds with potential biological activities. For example, the synthesis of novel heterocyclic aryl monoazo organic compounds and their application in dyeing polyester fibers has been explored. These compounds exhibited high efficiency in in vitro screening for antioxidant, antitumor, and antimicrobial activities. This indicates the potential for the development of bioactive fabrics and materials with enhanced functional properties (Khalifa et al., 2015).
Antitubercular and Antibacterial Activities
Another area of research involves the synthesis of derivatives for antitubercular and antibacterial applications. Studies on N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives have shown potency against tuberculosis and various bacterial strains, highlighting the role of such compounds in developing new antimicrobial agents (Bodige et al., 2020).
CNS Active Agents
Compounds with structural features similar to the specified chemical have been evaluated for their potential as central nervous system (CNS) active agents. The synthesis and pharmacological activity of pyridine-4-carbohydrazides and pyridine-4-carboxamides were investigated, with findings suggesting the potential for developing potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).
Propiedades
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O3/c1-16-7-8-18(12-17(16)2)21-9-10-25(30-29-21)31-11-5-6-19(15-31)26(32)28-22-13-20(27)23(33-3)14-24(22)34-4/h7-10,12-14,19H,5-6,11,15H2,1-4H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZWZGSJRILNIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC(=C(C=C4OC)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


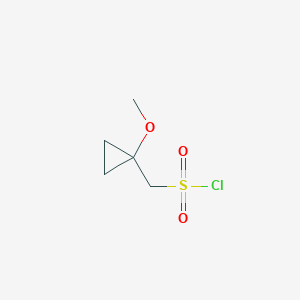
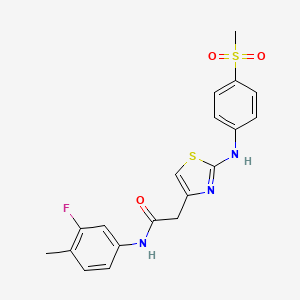


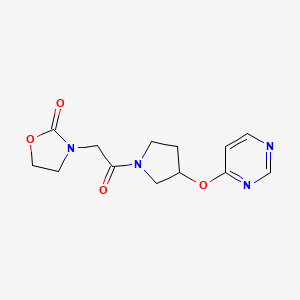
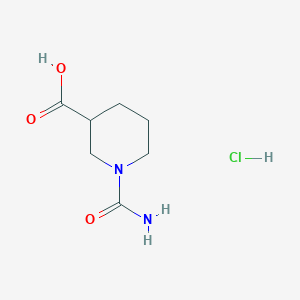
![1-(1,3-Benzodioxol-5-yl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2857074.png)
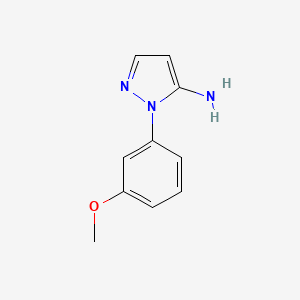
![6-(4-chlorophenyl)-2-(4-(2-oxopyrrolidin-1-yl)benzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2857078.png)
